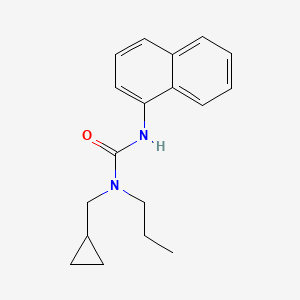
N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea, also known as CPNP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CPNP is a urea derivative that is commonly used as a research tool in the field of neuroscience.
Mecanismo De Acción
N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea exerts its effects by binding to the dopamine transporter and inhibiting the reuptake of dopamine. This leads to an increase in the concentration of dopamine in the synaptic cleft, which enhances the activation of dopamine receptors. The increased activation of dopamine receptors is thought to be responsible for the effects of this compound on mood, motivation, and reward.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to increased feelings of pleasure and reward. This compound has also been shown to increase the activity of the sympathetic nervous system, which can lead to increased heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea has several advantages as a research tool. It is a potent inhibitor of the dopamine transporter, which makes it useful for studying the effects of dopamine on the central nervous system. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also several limitations to using this compound in lab experiments. It can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the effects of this compound on the central nervous system can be complex and difficult to interpret.
Direcciones Futuras
There are several future directions for research on N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea. One area of interest is the potential use of this compound as a treatment for psychiatric disorders, such as depression and addiction. Another area of interest is the development of new compounds that are similar to this compound but have improved properties, such as reduced toxicity or increased selectivity for specific dopamine receptors. Additionally, further research is needed to fully understand the complex effects of this compound on the central nervous system.
Conclusion:
In conclusion, this compound (this compound) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been extensively used as a research tool in the field of neuroscience, and has been shown to have a number of biochemical and physiological effects. While there are limitations to using this compound in lab experiments, there are also several future directions for research on this compound.
Métodos De Síntesis
The synthesis of N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea involves the reaction of 1-naphthylamine with cyclopropylmethyl isocyanate in the presence of a base, such as sodium hydroxide. The resulting product is then reacted with propylamine to form this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea has been extensively used in scientific research as a tool to study the function of the central nervous system. It has been shown to be a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This compound has also been used to study the effects of dopamine on the regulation of mood, motivation, and reward.
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-3-naphthalen-1-yl-1-propylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-2-12-20(13-14-10-11-14)18(21)19-17-9-5-7-15-6-3-4-8-16(15)17/h3-9,14H,2,10-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVIFWIAJTZDQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5851521.png)

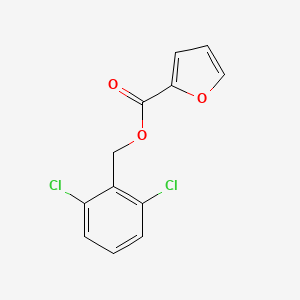
![N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide](/img/structure/B5851544.png)
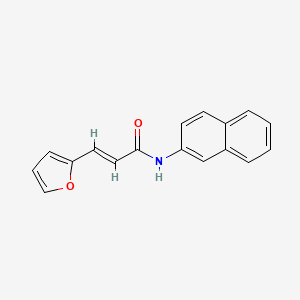
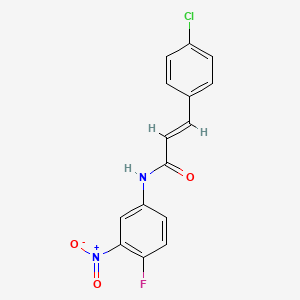
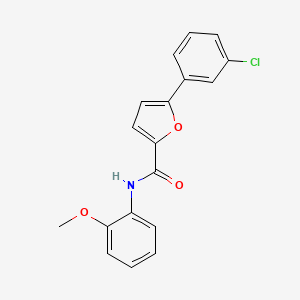
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5851568.png)


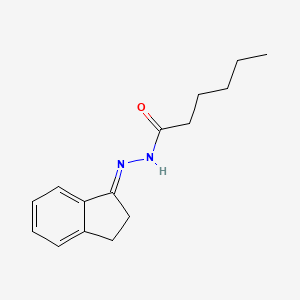
![7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5851580.png)
![N-(2-furylmethyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5851610.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5851619.png)